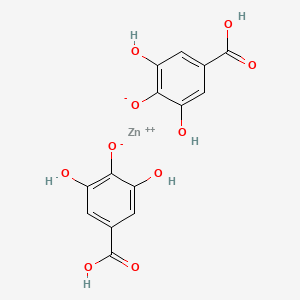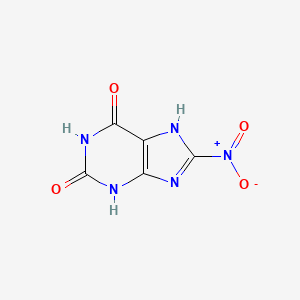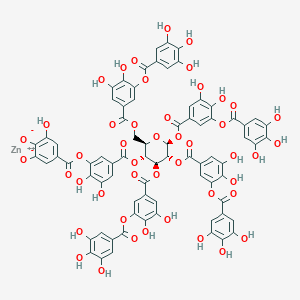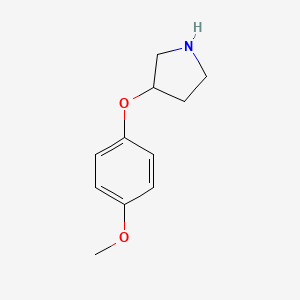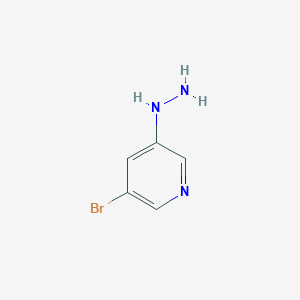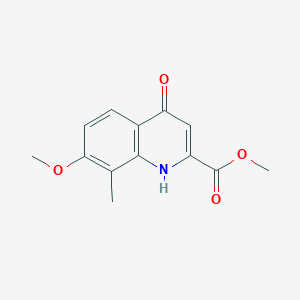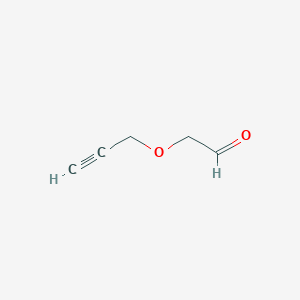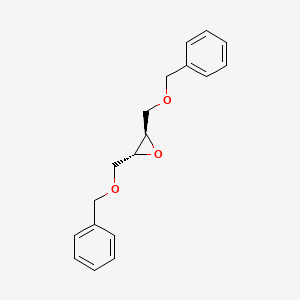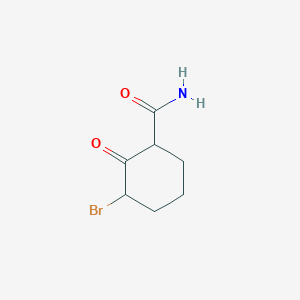![molecular formula C11H10N2O5 B3285344 2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)- CAS No. 80167-57-3](/img/structure/B3285344.png)
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-
Descripción general
Descripción
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-, is a complex organic compound with a molecular structure that includes a butenoic acid backbone, a nitrophenyl group, and a methyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-butenoic acid and 2-nitroaniline as the primary starting materials.
Reaction Steps: The reaction involves the formation of an amide bond between 2-butenoic acid and 2-nitroaniline, followed by esterification to introduce the methyl ester group.
Conditions: The reaction is usually carried out under acidic conditions, with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group.
Reduction: Reduction reactions can convert the nitro group to an amine, resulting in a different compound.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate, with reactions typically carried out in an alkaline medium.
Reduction: Reducing agents such as tin and hydrochloric acid or iron and acetic acid are used.
Substitution: Reagents like methanol and an acid catalyst are used for esterification reactions.
Major Products Formed:
Oxidation Products: Amino derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of nitrophenyl groups with biological macromolecules. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can bind to specific sites on these targets, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.
Comparación Con Compuestos Similares
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo- (Z)-: The geometric isomer of the compound.
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo- (E)-methyl ester: The same compound with a different ester group.
2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo- (Z)-methyl ester: The geometric isomer with a methyl ester group.
Uniqueness: The (E)-configuration of the compound provides it with distinct chemical and physical properties compared to its (Z)-isomer, making it more suitable for certain applications.
Propiedades
IUPAC Name |
methyl (E)-4-(2-nitroanilino)-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-7H,1H3,(H,12,14)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOSENKSAUZHBE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


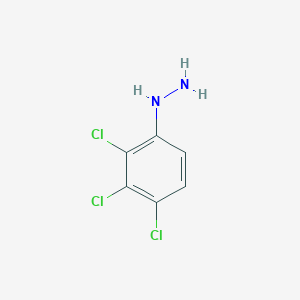

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)
![Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B3285277.png)
